molecular formula C15H9ClF3N3O B14224020 1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea CAS No. 827325-68-8

1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea

Cat. No.: B14224020
CAS No.: 827325-68-8
M. Wt: 339.70 g/mol
InChI Key: ICMMYKOSJRFSOR-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea typically involves the reaction of 3-bromoaniline with 5-chloro-2-cyanophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of bromine, chlorine, and cyano groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromophenyl)-3-phenylurea
  • 1-(3-Chlorophenyl)-3-(5-chloro-2-cyanophenyl)urea
  • 1-(3-Bromophenyl)-3-(4-cyanophenyl)urea

Uniqueness

1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea is unique due to the specific combination of bromine, chlorine, and cyano groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

827325-68-8

Molecular Formula

C15H9ClF3N3O

Molecular Weight

339.70 g/mol

IUPAC Name

1-(5-chloro-2-cyanophenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H9ClF3N3O/c16-11-5-4-9(8-20)13(7-11)22-14(23)21-12-3-1-2-10(6-12)15(17,18)19/h1-7H,(H2,21,22,23)

InChI Key

ICMMYKOSJRFSOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C#N)C(F)(F)F

Origin of Product

United States

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